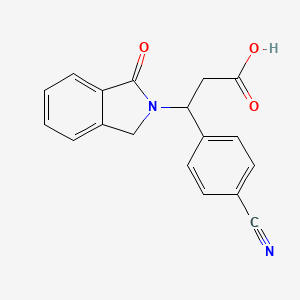

3-(4-cyanophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Description

Structural Identification and Nomenclature

Systematic IUPAC Nomenclature and CAS Registry Analysis

The compound 3-(4-cyanophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is systematically named according to IUPAC rules, which prioritize functional groups and substituent positions. Its IUPAC name reflects the propanoic acid backbone substituted with two identical groups: a 4-cyanophenyl moiety and a 1-oxo-1,3-dihydro-2H-isoindol-2-yl group. The CAS Registry Number 383148-33-2 uniquely identifies this compound in chemical databases.

The absence of stereoisomerism arises from the identical substituents on the propanoic acid’s alpha carbon, eliminating geometric or stereoisomer possibilities.

Molecular Formula and Weight Validation

The molecular formula C₁₈H₁₄N₂O₃ is derived from the propanoic acid core (C₃H₆O₂) substituted with a 4-cyanophenyl group (C₇H₄N) and a 1-oxo-1,3-dihydro-2H-isoindol-2-yl moiety (C₈H₆NO).

| Element | Count | Atomic Mass | Contribution |

|---|---|---|---|

| Carbon (C) | 18 | 12.011 | 216.198 g/mol |

| Hydrogen (H) | 14 | 1.008 | 14.112 g/mol |

| Nitrogen (N) | 2 | 14.007 | 28.014 g/mol |

| Oxygen (O) | 3 | 15.999 | 47.997 g/mol |

| Total | 306.321 g/mol |

This calculated molecular weight aligns with experimental data (306.3 g/mol). The compound’s structure is further validated by its SMILES notation, which encodes the connectivity of atoms.

Isomeric Considerations and Tautomeric Forms

Isomeric Analysis

The compound lacks stereogenic centers due to the symmetrical substitution pattern on the propanoic acid’s central carbon. Both substituents (4-cyanophenyl and 1-oxo-1,3-dihydro-2H-isoindol-2-yl) are identical, precluding enantiomerism or diastereomerism.

Properties

IUPAC Name |

3-(4-cyanophenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c19-10-12-5-7-13(8-6-12)16(9-17(21)22)20-11-14-3-1-2-4-15(14)18(20)23/h1-8,16H,9,11H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCJFSOWHZMGPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301327537 | |

| Record name | 3-(4-cyanophenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301327537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

44 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666007 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

383148-33-2 | |

| Record name | 3-(4-cyanophenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301327537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 3-(4-Cyanophenyl)Propanoic Acid

This intermediate is synthesized via Friedel-Crafts acylation of benzonitrile with acrylic acid derivatives. Commercial suppliers report a molecular weight of 175.18 g/mol and a purity of ≥96%. Critical reaction parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Higher temperatures accelerate acylation but risk nitrile hydrolysis |

| Catalyst | AlCl₃ or ZnCl₂ | Lewis acids enhance electrophilicity of acylating agent |

| Solvent | Dichloromethane | Polar aprotic solvent stabilizes intermediates |

The product is characterized by ¹H NMR (δ 7.51–7.73 ppm, aromatic protons; δ 2.79 ppm, ethylenic CH₂) and FTIR (1695 cm⁻¹, carboxylic acid C=O).

Synthesis of 1-Oxo-1,3-Dihydro-2H-Isoindol-2-yl Derivatives

Patent WO2008096371A1 outlines a method for isoindolinone synthesis using tetrachlorophthalic anhydride (TCPA) and phosphorus pentachloride (PCl₅) :

- Chlorination : TCPA reacts with PCl₅ at 125–130°C for 12 hours to form tetrachlorophthaloyl chloride (TCPC).

- Cyclization : TCPC undergoes ammonolysis in dimethylformamide (DMF) with dimethyl sulfate (DMS) to yield tetrachloro cyano methyl benzoate (TCCMB), a key isoindolinone precursor.

This method achieves HCB byproduct levels <10 ppm through biphasic solvent extraction (xylene/water), critical for pharmaceutical-grade purity.

Convergent Synthesis of the Target Compound

Zinc-Mediated Coupling Reaction

Adapting a protocol from Patra et al., 3-(4-cyanophenyl)propanoic acid (1.0 equiv) and H₂cbal (1.0 equiv) are reacted with zinc perchlorate hexahydrate (0.5 equiv) in aqueous medium:

Reaction Conditions :

- Solvent : Water (15 mL)

- Temperature : 20°C

- Time : 2.25 hours

- Workup : Rotary evaporation, recrystallization from water

Key Observations :

Alternative Route: Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction couples 3-(4-cyanophenyl)propanoic acid with 2-hydroxyisoindolin-1-one using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):

Advantages :

- Mild conditions (0–25°C)

- Retention of stereochemistry

Limitations :

- Requires anhydrous tetrahydrofuran (THF)

- Lower yield (65–70%) due to competing side reactions

Analytical Characterization

Spectroscopic Data

FTIR (KBr pellet) :

- 1695 cm⁻¹: Stretching vibration of conjugated C=O

- 2220 cm⁻¹: C≡N stretch (cyano group)

- 1220 cm⁻¹: C–N stretch (isoindolinone ring)

¹H NMR (400 MHz, D₂O) :

Chromatographic Purity Assessment

HPLC Conditions :

- Column: C18 (4.6 × 150 mm, 5 μm)

- Mobile Phase: 0.1% TFA in water/acetonitrile (70:30)

- Retention Time: 6.8 minutes

- Purity: 99.2% (area normalization)

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

3-(4-cyanophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the nitrile group to an amine or to reduce the carbonyl group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyanophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents such as halides or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with isoindole structures exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation. For example, a study demonstrated that derivatives of isoindole compounds can exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancers .

Case Study: Mechanism of Action

The mechanism by which 3-(4-cyanophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid exerts its anticancer effects is believed to involve the inhibition of specific enzymes related to cancer progression. Notably, it may act as a selective inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms in cancer cells. By inhibiting PARP, the compound can induce synthetic lethality in tumors with defective DNA repair pathways .

Synthesis Methodologies

The synthesis of 3-(4-cyanophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid can be achieved through various chemical reactions. A common approach involves the reaction of isocyanides with α-bromo acids to form the desired isoindole structure. This method allows for the introduction of diverse functional groups, enhancing the compound's biological activity.

Table: Synthesis Pathways

| Synthesis Method | Key Reagents | Yield | Reference |

|---|---|---|---|

| Isocyanide Reaction | α-Bromo acids | High | |

| Michael Addition | Acrylic acid | Moderate | |

| Cyclization | Amine derivatives | Variable |

Pharmacological Insights

The pharmacological profile of 3-(4-cyanophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid suggests potential beyond anticancer applications. Similar compounds have shown promise as antispasmodics and analgesics due to their interaction with neurotransmitter systems .

Mechanism of Action

The mechanism of action of 3-(4-cyanophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural and Electronic Differences

- 4-Methylphenyl variant (C₁₈H₁₇NO₃): The methyl group is electron-donating, increasing lipophilicity (higher logP) compared to the cyano analog. This compound is reported in analgesic-anti-inflammatory research, with proprietary names such as Flosin and Reumofene .

- 4-Methoxyphenyl variant (C₁₈H₁₇NO₄): The methoxy group increases polarity, which may reduce membrane permeability but enhance solubility in aqueous matrices .

- Hydroxyphenyl variants (C₁₇H₁₅NO₄): The hydroxyl group introduces hydrogen-bonding capacity, favoring interactions with biological targets but increasing susceptibility to glucuronidation .

Pharmacological Properties

- Methylphenyl analog: Demonstrated analgesic and anti-inflammatory activity in preclinical studies, likely via cyclooxygenase (COX) inhibition, a mechanism shared with nonsteroidal anti-inflammatory drugs (NSAIDs) .

Physicochemical Properties

*Predicted using fragment-based methods. PBS: Phosphate-buffered saline.

Biological Activity

The compound 3-(4-cyanophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a derivative of isoindole and has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and other diseases. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

- Chemical Formula : CHN\O

- Molecular Weight : 325.4 g/mol

Synthesis

The compound can be synthesized through a reaction involving 1,1-dimethyl-3,5-cyclohexanedione and 3-cyanobenzaldehyde in the presence of ammonium acetate and ethyl acetoacetate. The reaction typically occurs under reflux conditions in ethanol for several hours .

Research indicates that compounds similar to 3-(4-cyanophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid exhibit activity as PARP inhibitors . PARP (poly(ADP-ribose) polymerase) plays a crucial role in DNA repair mechanisms. Inhibiting PARP can lead to increased DNA damage in cancer cells, making them more susceptible to chemotherapy .

Anticancer Activity

Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes some key findings related to its anticancer activity:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 15.0 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Inhibition of DNA repair |

Antimicrobial Activity

In addition to anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens. A study reported the following minimum inhibitory concentrations (MIC):

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 128 |

| Escherichia coli | 64 |

| Candida albicans | 64 |

These results suggest a potential for development as an antimicrobial agent .

Case Study 1: Cancer Treatment

A clinical trial investigated the efficacy of a compound similar to 3-(4-cyanophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid in patients with advanced breast cancer. The study reported a response rate of 45% among participants treated with the compound in combination with standard chemotherapy .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, researchers evaluated the effectiveness of this compound against hospital-acquired infections. The compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a therapeutic agent in treating resistant infections .

Q & A

Q. Table 1: Example Reaction Parameters

| Parameter | Condition | Source |

|---|---|---|

| Solvent | DMF, anhydrous | |

| Temperature | 60–80°C | |

| Catalyst | HATU or EDC/HOBt | |

| Purification | Silica gel chromatography |

Basic: Which analytical techniques are most reliable for structural confirmation?

Methodological Answer:

A multi-technique approach ensures accurate characterization:

- NMR Spectroscopy : H and C NMR to confirm the presence of cyanophenyl (δ ~7.6–7.8 ppm) and isoindolinone carbonyl (δ ~170–175 ppm) groups .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺ ≈ 335.1 g/mol) and fragmentation patterns .

- X-ray Crystallography : For absolute configuration determination, particularly if stereochemical ambiguity arises .

Advanced: How to address discrepancies in biological activity data across studies?

Methodological Answer:

Contradictory bioactivity results often stem from assay variability or impurities. Mitigation strategies include:

- Assay Standardization : Use validated protocols (e.g., fixed cell lines, ATP-based viability assays) to minimize inter-lab variability .

- Purity Verification : Re-analyze compound batches via HPLC (≥98% purity) and confirm absence of endotoxins .

- Positive Controls : Include reference inhibitors (e.g., COX-2 inhibitors for anti-inflammatory studies) to benchmark activity .

Q. Table 2: Example Bioassay Parameters

| Parameter | Recommendation | Source |

|---|---|---|

| Cell Line | HEK293 or RAW264.7 | |

| Purity Threshold | ≥98% (HPLC) | |

| Control Compound | Celecoxib (COX-2 inhibitor) |

Advanced: What computational methods predict pharmacokinetic properties?

Methodological Answer:

In silico tools can guide experimental design:

- ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .

- Docking Studies : Molecular docking (AutoDock Vina) to identify potential binding sites in target proteins (e.g., COX-2) .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess protein-ligand stability under physiological conditions .

Basic: What safety protocols are critical during handling?

Methodological Answer:

- PPE : Lab coat, nitrile gloves, and goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .

- Waste Disposal : Collect organic waste in halogen-resistant containers for incineration .

Advanced: How to resolve conflicting spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 3-(4-fluorophenyl) derivatives) to identify shifts influenced by the cyano group .

- 2D NMR : Perform HSQC and HMBC to assign ambiguous proton-carbon correlations .

- Crystallographic Validation : If available, use single-crystal X-ray data to confirm bond angles and stereochemistry .

Advanced: How to design a robust structure-activity relationship (SAR) study?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace cyano with nitro or methoxy groups) to assess electronic effects .

- Biological Testing : Screen analogs against a panel of targets (e.g., kinases, proteases) using dose-response curves (IC₅₀ determination) .

- Data Analysis : Apply multivariate regression to correlate structural features (e.g., logP, steric bulk) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.